molecular formula C11H18FNO4 B2790396 N-t-BOC-cis-4-Fluoro-L-beta-Homoproline CAS No. 441716-22-9

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline

Cat. No. B2790396
CAS RN: 441716-22-9
M. Wt: 247.266
InChI Key: GASMYJSLVLZJBR-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline, also known as Fmoc-4-Fluoro-L-Proline, is a modified amino acid that has gained significant attention in the field of scientific research due to its unique properties. This compound is a derivative of proline, an essential amino acid that plays a crucial role in protein synthesis and structure. Fmoc-4-Fluoro-L-Proline has been synthesized using various methods and has shown promising results in various scientific applications.

Scientific Research Applications

Synthesis of α4β2 Receptor Ligands

“N-t-BOC-cis-4-Fluoro-L-beta-Homoproline” can be used as a substrate in the preparation of α4β2 Receptor ligands bearing a pyrrolidine nucleus . These ligands are important in neuroscience research as they can interact with nicotinic acetylcholine receptors, which are implicated in various neurological disorders.

Development of Dipeptidyl Peptidase IV (DPP4) Inhibitors

This compound is also used in the synthesis of β-Amino pyrrolidine-2-carbonitrile derivatives, which are potential Dipeptidyl Peptidase IV (DPP4) inhibitors . DPP4 inhibitors are a class of drugs that are used to treat type 2 diabetes.

Large-Scale Synthesis of N-Boc-4-Fluoro-L-Proline

A large-scale synthesis of N-Boc-4-Fluoro-L-Proline from N-Boc-4-hydroxy-L-Proline methyl ester using Nosyl fluoride as a deoxyfluorinating agent has been developed . This process is eco-friendly and feasible on a large scale, offering excellent purity and moderate yield.

Deprotection of N-Boc Group

An efficient and sustainable method for N-Boc deprotection has been described, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium plus catalyst . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields.

Mild Deprotection of N-Boc Group Using Oxalyl Chloride

A mild method for the selective deprotection of the N-Boc group from a structurally diverse set of compounds, including aliphatic, aromatic, and heterocyclic substrates, has been developed using oxalyl chloride in methanol . This method is performed under room temperature conditions and can yield up to 90%.

properties

IUPAC Name

2-[(2R,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18FNO4/c1-11(2,3)17-10(16)13-6-7(12)4-8(13)5-9(14)15/h7-8H,4-6H2,1-3H3,(H,14,15)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASMYJSLVLZJBR-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1CC(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-t-BOC-cis-4-Fluoro-L-beta-Homoproline

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